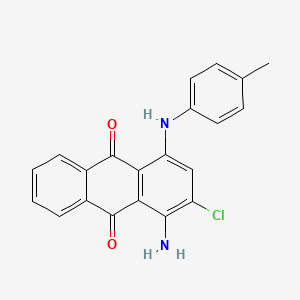
1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-アミノ-2-クロロ-4-(p-トリルアミノ)アントラセン-9,10-ジオンは、医薬品、化学薬品、工業など、さまざまな分野で多岐にわたる用途で知られるアントラキノン類の誘導体です。この化合物は、アミノ基、クロロ基、およびp-トリルアミノ基で置換されたアントラセンコアを含む独自の構造が特徴です。これらの官能基の存在により、化合物に特定の化学的および物理的特性が与えられ、科学研究の対象となっています。
準備方法
1-アミノ-2-クロロ-4-(p-トリルアミノ)アントラセン-9,10-ジオンの合成は、通常、次の手順を伴います。
出発物質: 合成は、1,4-ジヒドロキシアントラキノンとp-トルイジンから始まります。
縮合反応: 1,4-ジヒドロキシアントラキノンは、特定の条件下でp-トルイジンと反応して、目的の生成物を形成します。この反応は、適切な触媒の存在下で反応物を加熱することを伴います。
工業生産方法では、同様の手順が用いられる場合がありますが、大規模合成に最適化され、より高い収率と純度が保証されています。
化学反応解析
1-アミノ-2-クロロ-4-(p-トリルアミノ)アントラセン-9,10-ジオンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化してキノン誘導体を形成することができます。
還元: 還元反応により、この化合物を対応するヒドロキノン形に変換することができます。
置換: クロロ基は、他の求核剤で置換することができ、さまざまな誘導体の形成につながります。
これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤があります。生成される主な生成物は、用いられる特定の反応条件と試薬によって異なります。
科学研究への応用
1-アミノ-2-クロロ-4-(p-トリルアミノ)アントラセン-9,10-ジオンは、科学研究にいくつかの応用があります。
化学反応の分析
1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Condensation: The amino groups can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione has several scientific research applications:
作用機序
1-アミノ-2-クロロ-4-(p-トリルアミノ)アントラセン-9,10-ジオンの作用機序は、細胞タンパク質とDNAとの相互作用を伴います。この化合物はDNAにインターカレーションすることができ、その構造と機能を破壊し、DNAの複製と転写の阻害につながります。 さらに、トポイソメラーゼやキナーゼなどの細胞増殖に関与する重要な酵素を阻害することができます . これらの相互作用は、アポトーシスの誘導とがん細胞の増殖の阻害につながります。
類似化合物との比較
1-アミノ-2-クロロ-4-(p-トリルアミノ)アントラセン-9,10-ジオンは、次のようないくつかのアントラキノン誘導体と比較することができます。
ミトキサントロン: アントラキノンコアが類似していますが、置換基が異なる、よく知られた抗がん剤です。
アメタントロン: 構造的に類似していますが、異なる官能基を持つ別の抗がん剤です。
1,4-ビス(p-トリルアミノ)アントラセン-9,10-ジオン: アミノ基とクロロ基がない、同様の置換基を持つ化合物です.
1-アミノ-2-クロロ-4-(p-トリルアミノ)アントラセン-9,10-ジオンの独自性は、その特定の官能基の組み合わせにあります。この組み合わせにより、独自の化学的および生物学的特性が与えられ、研究や工業用途に貴重な化合物となっています。
生物活性
1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione (CAS No. 33966-23-3) is a synthetic organic compound belonging to the anthraquinone family. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H15ClN2O2
- Molecular Weight : 362.81 g/mol
- Structure : The compound features a chloro group and an amino group attached to an anthracene backbone, which is characteristic of many biologically active anthraquinones.
Synthesis
This compound can be synthesized through various methods involving the chlorination of anthraquinone derivatives followed by amination. The general synthesis involves:
- Chlorination of anthraquinone.
- Substitution reactions with p-toluidine to introduce the amino group.
Anticancer Properties
Research has indicated that anthraquinones exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness in inhibiting tumor growth through various mechanisms:
- Topoisomerase Inhibition : Compounds in this class can inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
- Cytokine Modulation : Studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in stimulated macrophages, which may contribute to their anticancer effects .
Antimicrobial Activity
There is emerging evidence suggesting that anthraquinone derivatives possess antimicrobial properties. For example:
- In vitro Studies : Some studies have reported that related compounds exhibit antifungal and antibacterial activities against various pathogens . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Neuroprotective Effects
Recent investigations into anthraquinone derivatives have also highlighted potential neuroprotective effects:
- Alzheimer's Disease Models : Certain analogues have been studied for their ability to reduce neuroinflammation and oxidative stress in cellular models associated with Alzheimer's disease .
Study 1: Anticancer Activity
A study evaluated the effects of a similar anthraquinone derivative on cancer cell lines. At concentrations as low as 5 μg/mL, significant inhibition of nitric oxide and TNF-α production was observed without notable cytotoxicity, suggesting a therapeutic window for application in cancer treatment .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results indicated that certain compounds exhibited superior antifungal action compared to antibacterial activity, highlighting their potential use in treating fungal infections .
Summary Table of Biological Activities
特性
CAS番号 |
33966-23-3 |
|---|---|
分子式 |
C21H15ClN2O2 |
分子量 |
362.8 g/mol |
IUPAC名 |
1-amino-2-chloro-4-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O2/c1-11-6-8-12(9-7-11)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3 |
InChIキー |
BCIUGPADOHRZJL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















